molecular formula C9H11N3OS B2702572 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 80381-61-9

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2702572
CAS No.: 80381-61-9
M. Wt: 209.27
InChI Key: KIATWTCBALKJAP-UHFFFAOYSA-N
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Description

Historical Development of Thieno[2,3-d]pyrimidine Research

Thieno[2,3-d]pyrimidines first gained attention in the mid-20th century as synthetic analogs of purine bases, with early work focusing on their potential as nucleic acid antimetabolites. The scaffold’s resemblance to adenine—a key component of DNA and RNA—positioned it as a bioisostere capable of mimicking natural nucleotides while offering enhanced metabolic stability. By the 1980s, researchers began systematically exploring its pharmacological potential, leading to discoveries of antimicrobial, anti-inflammatory, and anticancer activities. The 2010s marked a turning point, with advances in synthetic methodologies enabling precise functionalization at the C-2, C-3, and C-6 positions, as exemplified by the development of 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Structural Classification of Thieno[2,3-d]pyrimidine Derivatives

Thienopyrimidines exist in three isomeric forms ([1,2-a], [2,3-d], and [3,4-d]), distinguished by the fusion pattern between thiophene and pyrimidine rings. The [2,3-d] isomer, which forms the basis of this compound, features a sulfur atom at position 1 and nitrogen atoms at positions 3 and 5 (Table 1).

Table 1: Structural Features of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Position Substituent in 3-Amino-6-ethyl-2-methyl Derivative Functional Role
2 Methyl group Enhances hydrophobic interactions with target proteins
3 Amino group Facilitates hydrogen bonding with biological targets
6 Ethyl group Modulates electron density and steric bulk

This substitution pattern optimizes the molecule’s interactions with diverse biological targets while maintaining metabolic stability.

This compound: Academic Significance

The specific substitution pattern of this derivative—methyl at C-2, amino at C-3, and ethyl at C-6—has been strategically designed to balance electronic and steric effects. The amino group at C-3 serves as a hydrogen bond donor, mimicking the N-1 position of adenine, while the ethyl group at C-6 introduces controlled hydrophobicity to enhance membrane permeability. Synthetic routes to this compound often employ:

  • Gewald reaction to construct the thiophene ring
  • Dieckmann cyclization to form the pyrimidine core
  • Krapcho decarboxylation for final functionalization.

These methods enable gram-scale production, facilitating structure-activity relationship (SAR) studies.

Relationship to Purine Bases and Bioisosterism

The scaffold’s bioisosteric relationship with purines arises from its ability to mimic the hydrogen-bonding topology and π-π stacking interactions of adenine (Figure 1). Key similarities include:

  • Equivalent spatial arrangement of nitrogen atoms to purine’s N-1 and N-3 positions
  • Thiophene’s sulfur atom providing electronic contrast to purine’s C-6 carbonyl group
  • Adjustable substituents at C-2, C-3, and C-6 to fine-tune target affinity.

This bioisosterism allows thieno[2,3-d]pyrimidines to interact with purine-binding enzymes such as kinases and phosphodiesterases while resisting enzymatic degradation.

Privileged Scaffold Status in Medicinal Chemistry

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives meet all criteria for privileged scaffolds :

  • Structural versatility : Accommodates diverse substituents at multiple positions
  • Target promiscuity : Demonstrated activity against kinases, PDE4, and antimicrobial targets
  • Drug-like properties : Balanced logP (2.1–3.4) and polar surface area (80–100 Ų) across derivatives
  • Synthetic tractability : Modular synthesis enables rapid analog generation.

The 3-amino-6-ethyl-2-methyl derivative exemplifies these traits, with its amino and alkyl groups providing anchor points for target engagement while maintaining favorable physicochemical properties.

Properties

IUPAC Name

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-3-6-4-7-8(14-6)11-5(2)12(10)9(7)13/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIATWTCBALKJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-ethylthiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation Reactions

The primary amino group at position 3 undergoes acylation under standard conditions. For example:

  • Reaction with acetic anhydride in refluxing ethanol yields the N-acetyl derivative (Table 1 , Entry 1) .

  • Treatment with benzoyl chloride produces the corresponding N-benzoylated product .

Mechanism : Nucleophilic attack by the amino group on the acylating agent, followed by elimination of HCl or acetic acid.

Condensation with Aldehydes

The amino group participates in Schiff base formation with aromatic aldehydes:

  • Benzaldehyde condenses with the amino group in acetic acid to form azomethine derivatives (Table 1 , Entry 2) .

  • Heterocyclic aldehydes (e.g., furfural) yield hydrazones, which cyclize via Thorpe–Ziegler reactions to form fused pyrimidine systems .

Cyclization and Ring Expansion

Heating with triethyl orthoformate induces cyclization to produce pyridothienopyrimidine derivatives (Table 1 , Entry 3) . This reaction exploits the nucleophilicity of the amino group and the electrophilicity of the orthoester.

Reactivity of the Ketone Moiety

The 4(3H)-one group undergoes nucleophilic substitution:

  • Hydrazine hydrate reacts with the ketone to form hydrazides, which cyclize to thiadiazolo-thienopyrimidine derivatives under acidic conditions (Table 1 , Entry 4) .

  • Reaction with ammonia or primary amines generates imine derivatives .

Electrophilic Substitution

The thiophene ring undergoes bromination at position 5 or 7 under mild conditions:

  • Bromine in acetic acid selectively substitutes the thiophene ring, yielding mono- or di-brominated products (Table 1 , Entry 5) .

Table 1: Key Reactions of 3-Amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Reaction TypeReagents/ConditionsProduct(s) FormedYieldCitation
AcylationAcetic anhydride, refluxing ethanolN-Acetyl derivative85–92%
Schiff base formationBenzaldehyde, acetic acidAzomethine derivative78%
CyclizationTriethyl orthoformate, ΔPyridothienopyrimidine67%
Hydrazide formationHydrazine hydrate, PPA, 170°CThiadiazolo[3,2-a]thienopyrimidine carboxylate55%
BrominationBr₂, acetic acid, 80°C5-Bromo- or 7-bromo-substituted derivative87–95%

Functionalization of the Ethyl Group

The 6-ethyl substituent can be oxidized or halogenated:

  • Oxidation with KMnO₄ in acidic medium converts the ethyl group to a carboxylic acid .

  • Chlorination using SOCl₂ yields the 6-chloroethyl derivative, a precursor for cross-coupling reactions .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

  • Antimycobacterial activity : Azomethine derivatives show 30–40% inhibition against Mycobacterium smegmatis at 30 μM .

  • Antitumor potential : α-Aminophosphonate derivatives demonstrate cytotoxicity against EC109 (esophageal carcinoma)

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibits significant anticancer properties. A study published in the MDPI journal highlighted its efficacy against various cancer cell lines, reporting IC50 values ranging from 25 to 440 nM. The compound was shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, which is crucial for cancer cell proliferation control .

Case Study: In Vitro Antiproliferative Activity

Cell LineIC50 Value (nM)
L12102.8
CEM2.3
HeLa1.1

These results indicate that the compound selectively targets cancer cells while sparing normal human peripheral blood mononuclear cells, suggesting a favorable therapeutic index for potential anticancer drugs .

Tubulin Inhibition

The compound's mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. This property aligns with other known antitumor agents that target microtubules, such as colchicine and its derivatives. The binding affinity of this compound to tubulin suggests it could be developed into a novel class of antitubulin agents .

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, indicating its versatility in generating derivatives with enhanced biological activity. For example, modifications at the ethyl and methyl positions have been shown to influence the compound's potency and selectivity against different cancer cell lines .

Potential Future Applications

Given its promising biological activities, this compound could have potential applications beyond oncology:

  • Antiviral Agents : There is ongoing research into compounds that exhibit antiviral properties through similar mechanisms.
  • Neuroprotective Agents : Investigating its effects on neuronal cells may reveal neuroprotective qualities.
  • Drug Development : Its structure can serve as a scaffold for designing new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to inhibit Mycobacterium tuberculosis suggests its potential as an effective antimicrobial agent.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Key Research Findings from Analogous Compounds
Compound Activity Efficacy/Result Reference
2-Alkylamino-3-aryl-6-triazole (6h) Fungicidal 92% inhibition at 50 mg/L
3-Isopropyl-2-phenoxy derivative Antifungal Moderate activity
Azepine-containing derivative Melanin synthesis 1.5-fold increase in B16 cells
3-(4-Chlorophenyl)-morpholino derivative Crystal stability Stabilized by π–π interactions

Biological Activity

3-Amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS Number: 80381-61-9) is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and anti-inflammatory applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

PropertyValue
Molecular FormulaC₉H₁₁N₃OS
Molecular Weight209.27 g/mol
CAS Number80381-61-9
PurityMin. 95%
Hazard InformationIrritant

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives, including this compound. A notable study by Yong et al. (2018) synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on triple-negative breast cancer (TNBC) cells. The study found that specific derivatives exhibited significant inhibition of tumor cell proliferation, with some compounds showing IC50 values comparable to established chemotherapeutics like paclitaxel .

In a follow-up study by Elmongy et al. (2022), the compound was assessed alongside other thieno[2,3-d]pyrimidines for its ability to inhibit MDA-MB-231 breast cancer cells. The results indicated that the synthesized compounds had IC50 values ranging from 27.6 μM to 43 μM, demonstrating promising cytotoxic activity against these aggressive cancer cells .

The proposed mechanism of action for thieno[2,3-d]pyrimidines involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds may interfere with NF-κB and MAPK signaling pathways, which are crucial in cancer cell survival and inflammation responses .

Anti-inflammatory Activity

In addition to antitumor properties, compounds within the thieno[2,3-d]pyrimidine class have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases . The structural modifications in these compounds can enhance their binding affinity to inflammatory mediators, thereby improving their therapeutic efficacy.

Cytotoxicity Testing

A series of experiments were conducted using the MTT assay to evaluate the cytotoxic effects of this compound on various cancer cell lines:

CompoundCell LineIC50 (μM)
3-Amino-6-ethyl-2-methyl...MDA-MB-23127.6
Thieno[2,3-d]pyrimidine IVMCF-713.42
Thieno[2,3-d]pyrimidine VMDA-MB-43528.89

These results illustrate the compound's selective cytotoxicity against specific cancer cell lines while showing lower toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. Electron-withdrawing groups at certain positions enhance cytotoxicity due to increased electron deficiency leading to better interaction with cellular targets involved in tumor progression and inflammation .

Q & A

(Basic) How can the synthesis of 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one be optimized for higher yield and purity?

Methodological Answer:
Synthetic optimization involves selecting appropriate starting materials and reaction conditions. For example, substituents at the 6-position (e.g., ethyl groups) can be introduced via alkylation or condensation reactions. Evidence from similar derivatives shows that yields are influenced by the choice of catalysts, solvents, and temperature. For instance, derivatives with arylaminomethyl substituents achieved yields of 58–89% under reflux conditions in ethanol or DMF . To improve purity, column chromatography and recrystallization (using solvents like ethanol or acetonitrile) are recommended, as demonstrated by melting point consistency (214–256°C) and spectral validation (IR, 1H NMR^1 \text{H NMR}) .

(Basic) What spectroscopic methods are most effective for confirming the structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Methodological Answer:
A combination of IR spectroscopy (to confirm carbonyl stretches at ~1650–1700 cm1^{-1} and NH/amine peaks at ~3200–3400 cm1^{-1}) and 1H NMR^1 \text{H NMR} (to identify aromatic protons, methyl/ethyl groups, and amine protons) is critical. For example, in 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives, NMR signals at δ 2.3–2.5 ppm confirm methyl groups, while δ 6.5–7.5 ppm corresponds to aromatic protons . Mass spectrometry (HRMS) further validates molecular ion peaks and fragmentation patterns .

(Advanced) How do substituent variations at the 6-position influence the biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Methodological Answer:
Substituents at the 6-position modulate electronic and steric properties, affecting target binding. For instance:

  • Hydrophobic groups (e.g., ethyl, aryl) enhance interactions with hydrophobic enzyme pockets, as seen in VEGFR-2 inhibitors where a 6-ethyl group improved kinase inhibition .
  • Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl derivatives) increase electrophilicity, enhancing interactions with catalytic residues in dihydrofolate reductase (DHFR) .
    Structure-activity relationship (SAR) studies should compare IC50_{50} values across derivatives with systematic substituent changes, coupled with molecular docking to map binding modes .

(Advanced) What computational strategies are employed to design thieno[2,3-d]pyrimidin-4(3H)-one derivatives as kinase inhibitors?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions in kinase active sites. For VEGFR-2, the thieno[2,3-d]pyrimidine core occupies the hinge region, forming hydrogen bonds with Glu885 and Asp1046 .
  • Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Simulations >100 ns validate conformational stability and binding free energy (MM-PBSA calculations) .
  • Pharmacophore modeling prioritizes substituents that occupy allosteric pockets (e.g., 1,3,4-oxadiazol spacers for linker regions) .

(Advanced) How can in vitro and in vivo data discrepancies be addressed when evaluating antitumor efficacy?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors (e.g., bioavailability, metabolic stability). To mitigate:

  • In vitro: Use 3D cell cultures or patient-derived organoids to better mimic tumor microenvironments. Test compounds against multiple cell lines (e.g., MCF-7, HepG2) with IC50_{50} profiling .
  • In vivo: Optimize dosing regimens based on PK studies (e.g., AUC, t1/2t_{1/2}). For example, derivatives with logP >3.5 showed improved blood-brain barrier penetration in murine models .
  • Bridging assays: Measure plasma protein binding and metabolite stability (e.g., liver microsomes) to predict in vivo activity .

(Advanced) What approaches validate the selectivity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against off-target enzymes?

Methodological Answer:

  • Panel screening: Test compounds against related enzymes (e.g., COX-1/2 for mPGES-1 inhibitors) to assess selectivity ratios. For instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed >50-fold selectivity for mPGES-1 over COX-2 .
  • Crystallography : Resolve co-crystal structures (e.g., PDB ID 4YK5) to identify unique binding motifs (e.g., hydrogen bonds with Arg126 in mPGES-1) .
  • Kinome profiling : Use kinase profiling services (e.g., Eurofins) to evaluate inhibition across 100+ kinases, minimizing off-target effects in kinase-targeted designs .

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